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For Researchers, Scientists, and Drug Development Professionals

Introduction to FluoroBora |

FluoroBora l is a novel, cell-permeable fluorescent probe designed for the dynamic tracking of
intracellular calcium ions (Ca2*) in living cells. Its unique boronate-based structure confers high
specificity and sensitivity for Ca2*, exhibiting a significant increase in fluorescence intensity
upon binding. This property makes FluoroBora | an exceptional tool for real-time imaging of
calcium signaling pathways, which are pivotal in a multitude of cellular processes, including
neurotransmission, muscle contraction, and apoptosis. The probe is engineered for minimal
cytotoxicity and phototoxicity, ensuring cell viability and the integrity of biological processes
during extended imaging experiments.[1][2][3][4]

Principle of Action

FluoroBora | operates on a photoinduced electron transfer (PeT) mechanism. In its free state,
the probe is dimly fluorescent due to the quenching of the fluorophore by a boronate-containing
receptor. Upon binding to intracellular Ca?*, a conformational change occurs, inhibiting the PeT
process and resulting in a dramatic enhancement of fluorescence. This "turn-on" response
provides a high signal-to-noise ratio, enabling the detection of subtle changes in intracellular
calcium concentrations.

Applications in Live-Cell Microscopy
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» Monitoring of Calcium Signaling: Visualize and quantify intracellular calcium dynamics in
response to various stimuli, such as growth factors, neurotransmitters, or pharmacological
agents.[5]

e Drug Discovery and Development: Screen for compounds that modulate calcium signaling
pathways, providing insights into their mechanism of action and potential therapeutic effects.

o Cytotoxicity Studies: Assess the impact of drug candidates on cellular calcium homeostasis,
a critical indicator of cell health and viability.[6][7][8]

o Neurobiology Research: Investigate the role of calcium signaling in neuronal excitability,
synaptic transmission, and plasticity.

o Cardiomyocyte Research: Study calcium transients and their role in excitation-contraction
coupling in heart muscle cells.

Quantitative Data Summary

The following tables summarize the key performance characteristics of FluoroBora I.

Table 1: Photophysical Properties of FluoroBora |

Parameter Value
Excitation Wavelength (max) 488 nm
Emission Wavelength (max) 515 nm
Quantum Yield (Ca2*-bound) 0.85

Quantum Yield (Ca2*-free) 0.02

Molar Extinction Coefficient 75,000 M~icm~?
Dissociation Constant (Kd) for Ca2* 250 nM

Table 2: Performance in Live-Cell Imaging
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Parameter

Value

Recommended Loading Concentration

1-5 puM

Incubation Time

15-30 minutes

Signal-to-Noise Ratio

>50-fold increase upon Caz* binding

Photostability

High (minimal photobleaching over 60 min)

Cytotoxicity (at 5 pM)

Low (<5% cell death after 24 hours)

Signaling Pathway Diagram

The following diagram illustrates a simplified calcium signaling pathway that can be

investigated using FluoroBora I.
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Caption: Simplified GPCR-mediated calcium signaling pathway.
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Experimental Protocols
Protocol 1: Live-Cell Staining with FluoroBora |

This protocol outlines the general procedure for staining live cells with FluoroBora I for
fluorescence microscopy.

Materials:

e FluoroBora I stock solution (1 mM in DMSO)

 Live cells cultured on glass-bottom dishes or coverslips

o Complete cell culture medium

e Balanced Salt Solution (e.g., HBSS or PBS) with Ca2* and Mg?*
Procedure:

o Cell Preparation: Culture cells to the desired confluency (typically 70-90%) on a suitable
imaging vessel.

o Preparation of Staining Solution: Prepare a working solution of FluoroBora | by diluting the
stock solution in complete culture medium to a final concentration of 1-5 uM.

o Cell Staining: Remove the culture medium from the cells and add the FluoroBora | staining
solution.

o |ncubation: Incubate the cells for 15-30 minutes at 37°C in a CO:2 incubator.

o Washing: Gently wash the cells twice with pre-warmed balanced salt solution to remove
excess probe.

e Imaging: Add fresh, pre-warmed balanced salt solution or culture medium to the cells. The
cells are now ready for imaging using a fluorescence microscope equipped with standard
FITC/GFP filter sets.

Protocol 2: Monitoring Stimulus-Induced Calcium Flux
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This protocol describes how to use FluoroBora | to measure changes in intracellular calcium in
response to a stimulus.

Materials:

e Cells stained with FluoroBora | (as per Protocol 1)

o Stimulus of interest (e.g., agonist, ionophore) prepared at the desired concentration.
e Fluorescence microscope with time-lapse imaging capabilities.

Procedure:

e Baseline Imaging: Place the stained cells on the microscope stage and acquire a baseline
fluorescence image or a short time-lapse series to establish the resting calcium level.

o Stimulus Addition: Carefully add the stimulus to the imaging chamber.

o Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of fluorescence
images to capture the resulting calcium flux. The acquisition parameters (exposure time,
frame rate) should be optimized to balance signal intensity with minimizing phototoxicity.[4][9]

» Data Analysis: Quantify the changes in fluorescence intensity over time in individual cells or
regions of interest to determine the kinetics and magnitude of the calcium response.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a live-cell imaging experiment using
FluoroBora l.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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